

Aptab® Applications in Model Membrane Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: Aptab

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These application notes provide a comprehensive overview of the use of **Aptabs** (aptamers) in model membrane systems. The content details key applications, experimental protocols, and quantitative data to facilitate the integration of **Aptab** technology into research and development workflows for drug discovery, diagnostics, and basic science.

Introduction to Aptabs and Model Membranes

Aptabs are single-stranded DNA or RNA oligonucleotides capable of binding to a wide range of target molecules with high affinity and specificity.^[1] Model membrane systems, such as liposomes and supported lipid bilayers, are invaluable tools that mimic the cellular membrane, providing a controlled environment to study molecular interactions.^[2] The combination of **Aptabs** and model membranes offers a powerful platform for investigating the interactions of drugs with cell surfaces, developing targeted drug delivery systems, and creating novel biosensors.

Application 1: Characterization of Aptab-Lipid Interactions

Understanding the interaction of **Aptabs** with specific lipid components of the cell membrane is crucial for various applications, including the development of therapeutics targeting externalized phospholipids like phosphatidylserine (PS) on cancer cells.

Quantitative Data: Aptab-Lipid Binding Affinities

The binding affinity of **Aptabs** to lipid components is typically characterized by the dissociation constant (Kd), where a lower Kd value indicates a stronger interaction. The following table summarizes the Kd values for selected **Aptabs** targeting specific lipids in model membrane systems.

Aptab Name	Target Lipid	Model Membrane System	Dissociation Constant (Kd)	Reference
PPS1	Phosphatidylserine (PS)	Liposomes (85% PC, 15% PS)	Not specified, but strong binding observed	[3]
RNA Aptamer 54	RAFT-like lipids	RAFT liposomes	66.2 μ M	[4]
RNA Aptamer 78	RAFT-like lipids	RAFT liposomes	188.5 μ M	[4]
Short DNA Aptamers	Phosphatidylserine (PS)	DPPE Liposomes	Micromolar range (concentration-dependent binding observed from 3.33 to 30 μ M)	

Experimental Protocol: Aptab-Liposome Binding Assay

This protocol describes a method to quantify the binding of an **Aptab** to liposomes containing a target lipid, such as phosphatidylserine.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC)
- 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS)
- Cholesterol

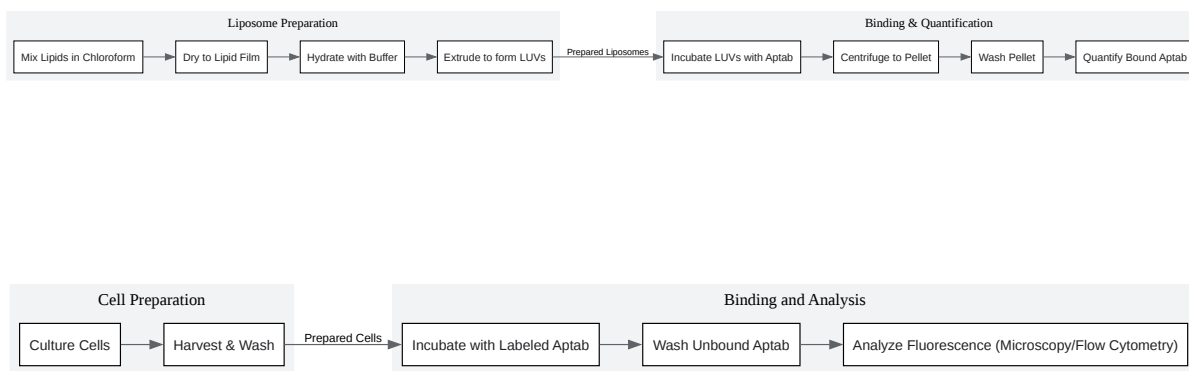
- Chloroform
- Methanol
- Tris/EDTA buffer (pH 7.4)
- Fluorescently labeled or unlabeled **Aptab**
- NanoDrop spectrophotometer or fluorescence plate reader
- Extruder with polycarbonate membranes (100 nm pore size)
- Centrifuge

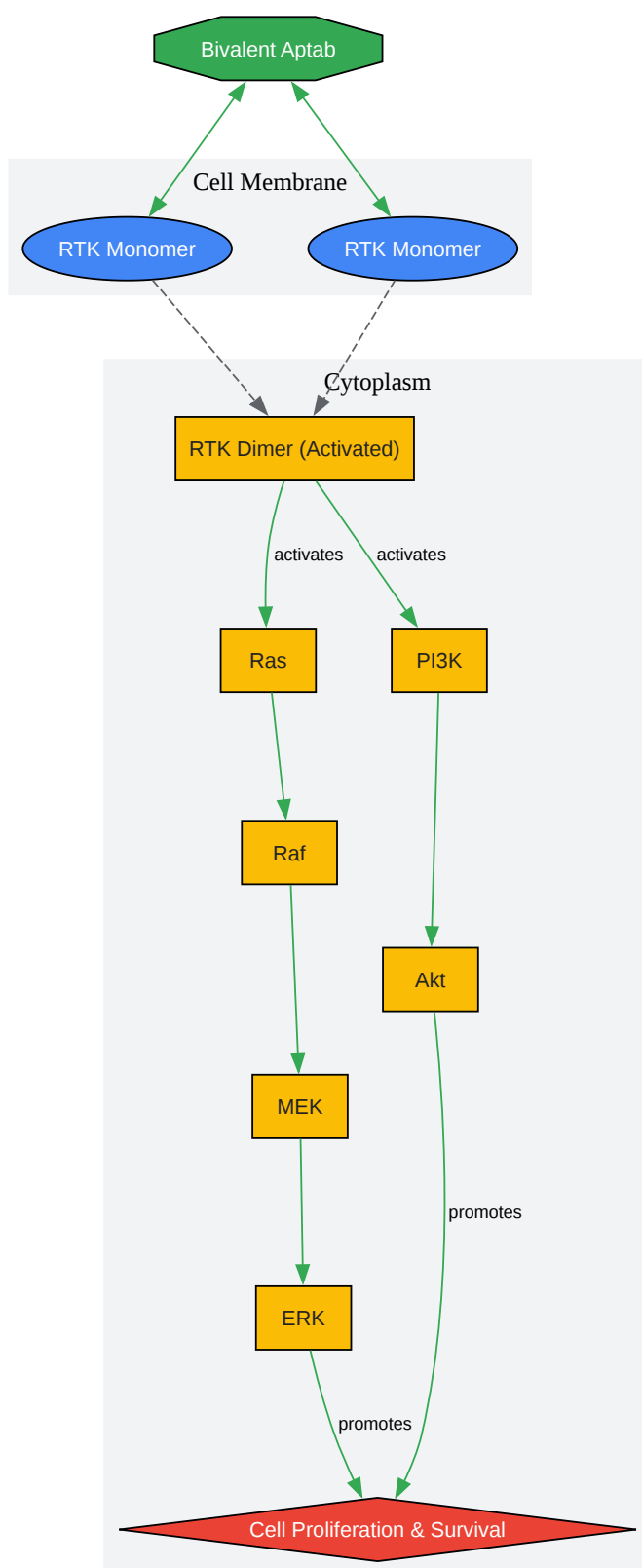
Procedure:

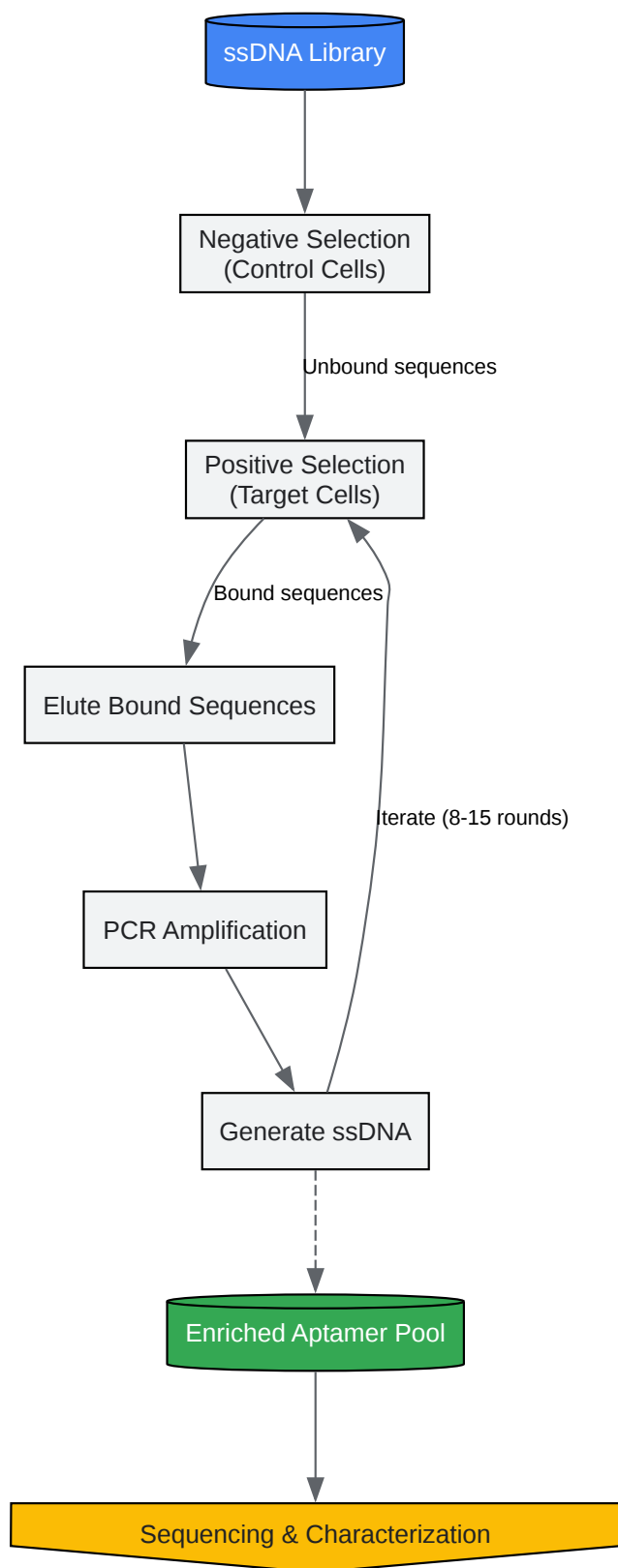
- Liposome Preparation:
 - Prepare a lipid mixture of DPPC and DPPS (e.g., 10:1 molar ratio) and cholesterol in chloroform. For control liposomes, use only DPPC and cholesterol.
 - Dry the lipid mixture to a thin film using a rotary evaporator or by overnight evaporation.
 - Hydrate the lipid film with Tris/EDTA buffer.
 - Create large unilamellar vesicles (LUVs) by extruding the lipid suspension through a 100 nm polycarbonate membrane at least 13 times.
- Binding Reaction:
 - Incubate the prepared liposomes with varying concentrations of the **Aptab** in Tris/EDTA buffer for 60 minutes at room temperature in the dark.
- Separation of Bound and Unbound **Aptab**:
 - Pellet the liposomes by centrifugation.
 - Carefully remove the supernatant containing the unbound **Aptab**.

- Wash the liposome pellet with Tris/EDTA buffer three times to remove any remaining unbound **Aptab**.
- Quantification:
 - Resuspend the final liposome pellet in buffer.
 - If using an unlabeled **Aptab**, dissolve the lipid/**Aptab** complex in methanol and quantify the amount of bound **Aptab** using a NanoDrop spectrophotometer by measuring the absorbance at 260 nm.
 - If using a fluorescently labeled **Aptab**, measure the fluorescence intensity of the resuspended liposomes using a fluorescence plate reader.

Experimental Workflow: Aptab-Liposome Binding Assay







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